

Measuring cGAMP Levels in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

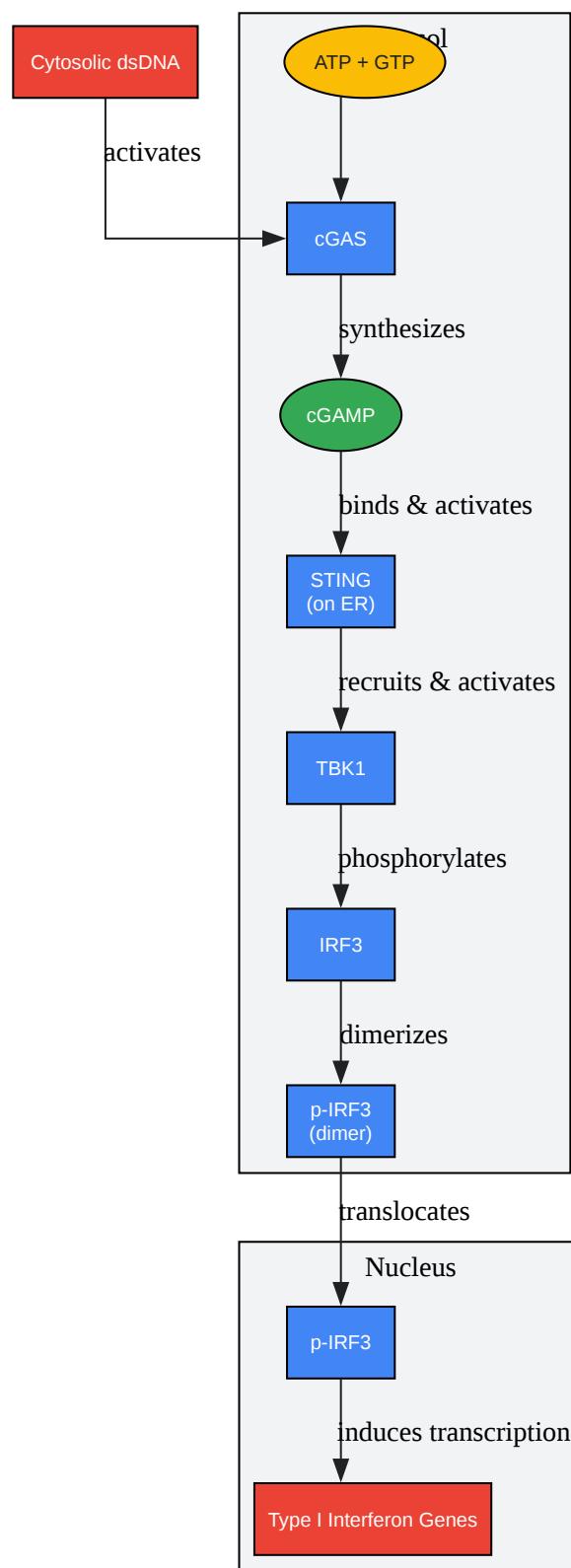
Compound Name: *Cgamp*

Cat. No.: B1449605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Cyclic GMP-AMP (**cGAMP**) is a critical second messenger in the innate immune system. Produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), **cGAMP** activates the STIMULATOR of interferon genes (STING) signaling pathway.^{[1][2]} This pathway is pivotal in host defense against pathogens and is also implicated in various pathophysiological conditions, including autoimmune diseases and cancer.^{[3][4]} Consequently, the accurate quantification of intracellular **cGAMP** levels is essential for understanding these processes and for the development of novel therapeutics targeting the cGAS-STING pathway.

This document provides detailed application notes and protocols for the measurement of **cGAMP** in cell lysates, catering to the needs of researchers, scientists, and drug development professionals. We will explore various methodologies, present their key performance characteristics in a comparative table, and provide step-by-step experimental protocols.

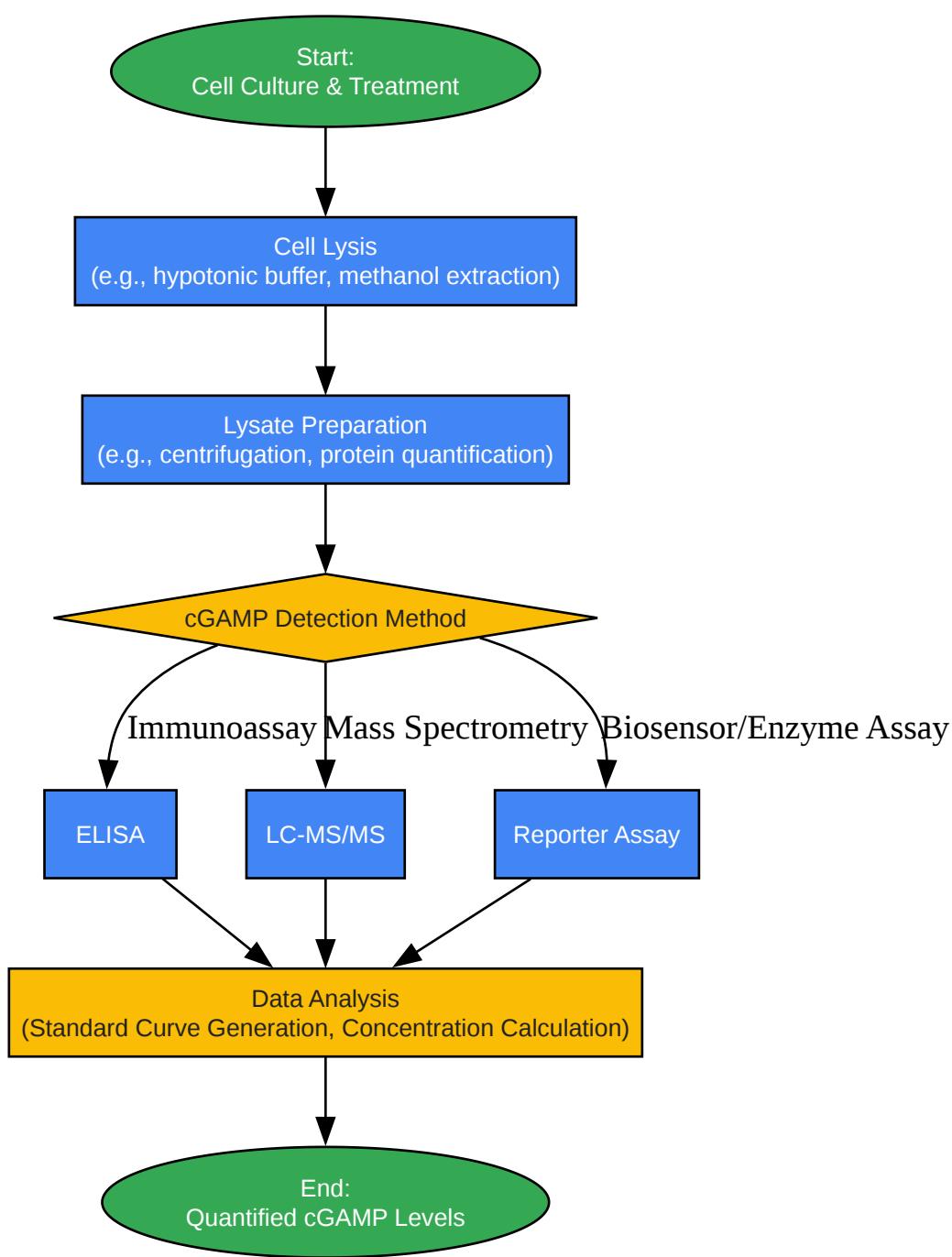
The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic dsDNA by cGAS. Upon binding to dsDNA, cGAS catalyzes the synthesis of **cGAMP** from ATP and GTP.^[5] **cGAMP** then binds to the STING protein, which is localized on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi

apparatus and subsequent activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

[Click to download full resolution via product page](#)

Figure 1: The cGAS-STING signaling pathway.


Methods for Measuring cGAMP Levels

Several methods are available for the quantification of **cGAMP** in cell lysates, each with its own advantages and limitations. The choice of method often depends on the specific experimental needs, including required sensitivity, throughput, and available equipment. The most common methods include:

- Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, plate-based assay that offers a good balance of sensitivity, specificity, and throughput.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and ability to provide absolute quantification.[\[6\]](#)
- Reporter Assays: These include luciferase-based assays and fluorescent biosensors, offering high sensitivity and suitability for high-throughput screening.

General Experimental Workflow

The general workflow for measuring **cGAMP** in cell lysates involves several key steps, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Figure 2: General workflow for cGAMP measurement.

Comparison of cGAMP Measurement Methods

The following table summarizes the key quantitative parameters of the different methods for cGAMP measurement in cell lysates.

Feature	ELISA	LC-MS/MS	Reporter Assays (Luciferase/Fluorescent)
Sensitivity (LOD)	~9.6 pg/mL to 0.048 pmol/mL ^{[1][3][7]}	~0.3 nM (from original sample) ^[4]	~1 nM (cGAMP-Luc assay) ^[6] ; ~0.95 μM (RNA biosensor) ^[8]
Dynamic Range	6.1 pg/mL to 100 ng/mL ^[3]	Wide, dependent on standard curve	500 nM to 100 μM (biochemical assays) ^[9]
Specificity	High, but potential for cross-reactivity	Very High (distinguishes isomers) ^[10]	High, but can be affected by matrix effects
Throughput	High (96/384-well plates)	Low to Medium	High (suitable for HTS) ^{[8][9]}
Cost per Sample	Moderate	High	Low to Moderate
Equipment	Plate Reader	LC-MS/MS System	Plate Reader (Luminometer/Fluorometer)
Sample Preparation	Relatively simple	More complex extraction required ^[11]	Can be simple ("add-and-read") ^[9]

Experimental Protocols

Protocol 1: cGAMP Measurement by Competitive ELISA

This protocol provides a general procedure for a competitive ELISA to measure **cGAMP** levels in cell lysates. Specific details may vary depending on the commercial kit used.

Materials:

- Competitive ELISA kit for 2'3'-cGAMP (e.g., from Cayman Chemical or Arbor Assays)^{[1][12]}
- Cell lysis buffer (e.g., M-PER™ Extraction Reagent)^[12]

- Microplate reader capable of measuring absorbance at 450 nm
- Shaker
- Deionized water
- Pipettes and tips

Procedure:

- Sample Preparation (Cell Lysate): a. Culture and treat cells as required by the experimental design. b. Harvest cells and wash with cold PBS. c. Lyse the cells using a compatible lysis buffer. Follow the manufacturer's instructions for the chosen lysis reagent. d. Centrifuge the lysate to pellet cell debris. e. Collect the supernatant containing the **cGAMP**. If necessary, determine the protein concentration of the lysate for normalization. f. Dilute the samples as needed to fall within the dynamic range of the assay.
- ELISA Protocol: a. Prepare all reagents, standards, and samples as described in the kit manual. This typically involves diluting wash buffers and reconstituting standards. b. Add standards and samples to the appropriate wells of the antibody-coated microplate.[\[1\]](#) c. Add the **cGAMP**-HRP conjugate to each well.[\[12\]](#) d. Add the anti-**cGAMP** antibody to each well to initiate the competitive binding.[\[1\]](#) e. Incubate the plate, usually for 2 hours at room temperature with shaking.[\[1\]](#) f. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. g. Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of **cGAMP** in the sample. h. Stop the reaction by adding a stop solution. i. Read the absorbance at 450 nm using a microplate reader.[\[1\]](#)
- Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use the standard curve to determine the concentration of **cGAMP** in the samples.

Protocol 2: cGAMP Measurement by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of **cGAMP** from cell lysates using LC-MS/MS.

Materials:

- LC-MS/MS system
- Solvents for extraction (e.g., cold 80% methanol/2% acetic acid)[11]
- Internal standard (e.g., 13C1015N5-labeled **cGAMP**)[11]
- Solid Phase Extraction (SPE) columns (optional, for sample enrichment)
- Centrifuge
- Vortex mixer

Procedure:

- Sample Preparation and **cGAMP** Extraction: a. Harvest and wash cells as described in the ELISA protocol. b. Lyse the cells in a cold extraction solvent (e.g., 80% methanol/2% acetic acid). Immediately add a known amount of the internal standard to each sample.[11] c. Incubate on ice to allow for complete lysis and protein precipitation. d. Centrifuge to pellet insoluble debris. e. Collect the supernatant. For increased purity, the supernatant can be subjected to solid-phase extraction.[11] f. Dry the extracted samples, for example, using a vacuum centrifuge. g. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50/50 acetonitrile/water).[4]
- LC-MS/MS Analysis: a. Prepare a standard curve by serially diluting a known concentration of **cGAMP** standard. b. Inject the prepared samples and standards into the LC-MS/MS system. c. Separate **cGAMP** from other cellular components using an appropriate liquid chromatography method. d. Detect and quantify **cGAMP** and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[10]
- Data Analysis: a. Integrate the peak areas for **cGAMP** and the internal standard. b. Generate a standard curve by plotting the ratio of the **cGAMP** peak area to the internal standard peak area against the concentration of the standards. c. Use the standard curve to calculate the absolute concentration of **cGAMP** in the samples.

Protocol 3: cGAMP Measurement using a Reporter Assay (cGAMP-Luc)

This protocol is based on a coupled enzyme assay that measures **cGAMP** levels through the production of AMP, which is then detected by luciferase.[6]

Materials:

- Recombinant ENPP1 enzyme
- AMP detection kit (luciferase-based)
- Cell lysis buffer (e.g., hypotonic buffer)
- Luminometer

Procedure:

- Sample Preparation (Cell Lysate): a. Prepare cell lysates as described previously. It is crucial to use a lysis buffer that does not interfere with the enzymatic reactions. Hypotonic buffers have been shown to be effective.[6] b. If necessary, perform a buffer exchange or purification step to remove substances that might inhibit the enzymes in the assay. A STING-mediated capture and purification method (STING-CAP) can be employed for this purpose.[6]
- **cGAMP-Luc Assay:** a. In a microplate, add the cell lysate sample. b. Add the ENPP1 enzyme to the sample to hydrolyze **cGAMP** into AMP and GMP.[6] c. Incubate to allow the reaction to proceed to completion. d. Add the reagents from the AMP detection kit. This typically includes an enzyme that converts AMP to ATP and a luciferase that produces light in the presence of ATP. e. Measure the luminescence using a luminometer. The light output is proportional to the amount of AMP produced, which in turn is proportional to the initial amount of **cGAMP**.
- Data Analysis: a. Generate a standard curve using known concentrations of **cGAMP**. b. Use the standard curve to determine the concentration of **cGAMP** in the cell lysate samples.

Conclusion

The ability to accurately measure **cGAMP** levels in cell lysates is fundamental to advancing our understanding of the cGAS-STING pathway and its role in health and disease. This document provides a comprehensive overview of the primary methods used for **cGAMP** quantification, including ELISA, LC-MS/MS, and reporter assays. By offering detailed protocols and a comparative analysis of these techniques, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to select and implement the most appropriate method for their specific research needs. The choice of assay will ultimately depend on a balance of factors including sensitivity, specificity, throughput, cost, and available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arborassays.com [arborassays.com]
- 2. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FastScanTM Total cGAS ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cambridge Bioscience: 2'3'-cGAMP ELISA [bioscience.co.uk]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic GMP-AMP Synthase (cGAS) Is an Innate Immune DNA Sensor for *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Measuring cGAMP Levels in Cell Lysates: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449605#how-to-measure-cgamp-levels-in-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com